molecular formula C25H28N4O6S B13169161 1,2,4-pyrrolidinetricarboxylic acid, 2-(1H-pyrazol-1-ylmethyl)-5-(5-thiazolyl)-, 2-(1,1-dimethylethyl) 1-(phenylmethyl) ester, (2R,4S,5R)-

1,2,4-pyrrolidinetricarboxylic acid, 2-(1H-pyrazol-1-ylmethyl)-5-(5-thiazolyl)-, 2-(1,1-dimethylethyl) 1-(phenylmethyl) ester, (2R,4S,5R)-

Cat. No.: B13169161
M. Wt: 512.6 g/mol
InChI Key: ZQKYAXPZIZMLGM-DMJCMNNJSA-N
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Description

1,2,4-pyrrolidinetricarboxylic acid, 2-(1H-pyrazol-1-ylmethyl)-5-(5-thiazolyl)-, 2-(1,1-dimethylethyl) 1-(phenylmethyl) ester, (2R,4S,5R)- is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s unique structure, which includes multiple functional groups, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-pyrrolidinetricarboxylic acid derivatives typically involves multi-step organic reactions. Common synthetic routes may include:

    Step 1: Formation of the pyrrolidine ring through cyclization reactions.

    Step 2: Introduction of carboxylic acid groups via oxidation or carboxylation reactions.

    Step 3: Functionalization with pyrazole and thiazole groups using nucleophilic substitution or coupling reactions.

    Step 4: Esterification to introduce the tert-butyl and benzyl ester groups.

Industrial Production Methods

Industrial production methods for such complex compounds often involve:

    Optimization of reaction conditions: to maximize yield and purity.

    Use of catalysts: to enhance reaction rates.

    Purification techniques: such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2,4-pyrrolidinetricarboxylic acid derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl or nitro groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: Used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Biological activity: Investigation of potential antimicrobial, antiviral, or anticancer properties.

Medicine

    Drug development: Exploration of therapeutic potential in treating various diseases.

Industry

    Material science: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2,4-pyrrolidinetricarboxylic acid derivatives depends on their specific application. For example:

    Biological activity: Interaction with specific molecular targets such as enzymes or receptors.

    Catalysis: Coordination with metal centers to facilitate chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-tricarboxylic acid derivatives: Similar structure but different functional groups.

    Pyrazole derivatives: Compounds containing the pyrazole ring.

    Thiazole derivatives: Compounds containing the thiazole ring.

Uniqueness

The uniqueness of 1,2,4-pyrrolidinetricarboxylic acid, 2-(1H-pyrazol-1-ylmethyl)-5-(5-thiazolyl)-, 2-(1,1-dimethylethyl) 1-(phenylmethyl) ester, (2R,4S,5R)- lies in its combination of multiple functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C25H28N4O6S

Molecular Weight

512.6 g/mol

IUPAC Name

(2R,3S,5R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-5-(pyrazol-1-ylmethyl)-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C25H28N4O6S/c1-24(2,3)35-22(32)25(15-28-11-7-10-27-28)12-18(21(30)31)20(19-13-26-16-36-19)29(25)23(33)34-14-17-8-5-4-6-9-17/h4-11,13,16,18,20H,12,14-15H2,1-3H3,(H,30,31)/t18-,20+,25+/m0/s1

InChI Key

ZQKYAXPZIZMLGM-DMJCMNNJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@]1(C[C@@H]([C@@H](N1C(=O)OCC2=CC=CC=C2)C3=CN=CS3)C(=O)O)CN4C=CC=N4

Canonical SMILES

CC(C)(C)OC(=O)C1(CC(C(N1C(=O)OCC2=CC=CC=C2)C3=CN=CS3)C(=O)O)CN4C=CC=N4

Origin of Product

United States

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